2-butylpyrimidin-5-amine
Description
Contextual Significance of Substituted Pyrimidines in Contemporary Organic Chemistry
Substituted pyrimidines are a cornerstone of contemporary organic and medicinal chemistry. The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a "privileged scaffold". ijsat.org This means its structure is frequently found in compounds with a wide range of biological activities. ijsat.orgbenthamdirect.com The planar nature and electron-rich nitrogen atoms of the pyrimidine core allow for crucial hydrogen bonding and π-π stacking interactions with biological targets like enzymes and nucleic acids. ijsat.org
The significance of this structural motif is underscored by its presence in fundamental biological molecules, including the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). wikipedia.org Beyond nature, synthetic pyrimidine derivatives are integral to numerous pharmaceuticals, demonstrating a vast pharmacological spectrum that includes anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. benthamdirect.com The adaptability of the pyrimidine structure allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of molecules to achieve desired biological effects and design new therapeutic agents. benthamdirect.com This has made the pyrimidine framework a subject of intense research in drug discovery and agrochemical development. sioc-journal.cnacs.org
Overview of Pyrimidine Core Structures and Functionalization Strategies
The foundational pyrimidine structure offers multiple sites for functionalization, allowing for the creation of a vast library of derivatives. The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms (C2, C4, C5, C6) electron-deficient. wikipedia.org This electronic characteristic governs the primary strategies used for its modification.
Key Functionalization Strategies:
Cyclocondensation Reactions: This is a classical and robust method for constructing the pyrimidine ring itself. The most common approach involves the condensation of a compound with an N-C-N moiety (like amidines, urea, or guanidine) with a 1,3-dicarbonyl compound or its equivalent. ijsat.orgwikipedia.org This strategy, often referred to as the Principal Synthesis, allows for the introduction of substituents at various positions from the outset.
Electrophilic Substitution: Due to the ring's electron-deficient nature, electrophilic aromatic substitution is less facile than in benzene (B151609) and typically occurs at the C5 position, which is the least electron-deficient carbon. wikipedia.org Reactions such as halogenation, nitration, and formylation have been successfully applied, primarily to activated or substituted pyrimidine systems. wikipedia.orgmdpi.com
Nucleophilic Substitution: The electron deficiency at the C2, C4, and C6 positions makes them susceptible to attack by nucleophiles. wikipedia.org This is a highly valuable strategy for introducing a wide variety of functional groups. Halogenated pyrimidines are common substrates, where the halogen acts as a leaving group, enabling substitution with amines, alkoxides, and thiols. mdpi.com
C-H Activation/Functionalization: More recent advances have focused on the direct functionalization of carbon-hydrogen bonds. ijsat.org These methods offer a more atom-economical and streamlined approach to creating complex pyrimidines by avoiding the need for pre-functionalized starting materials.
Skeletal Editing: Innovative "deconstruction-reconstruction" strategies have emerged that allow for the transformation of the pyrimidine core itself into other heterocyclic systems, such as pyridines or pyrazoles. researchgate.netchinesechemsoc.org These methods involve activating the ring, cleaving it into a reactive intermediate, and then using that building block to form a new ring structure, dramatically expanding the accessible chemical space from a single pyrimidine starting material. researchgate.netchinesechemsoc.org
A summary of these strategies is presented in the table below.
Table 1: Pyrimidine Functionalization Strategies
| Strategy | Description | Typical Positions |
|---|---|---|
| Cyclocondensation | Construction of the pyrimidine ring from acyclic precursors like amidines and dicarbonyls. ijsat.orgwikipedia.org | All positions can be substituted depending on precursors. |
| Electrophilic Substitution | Attack by an electrophile, typically on the most electron-rich carbon. wikipedia.org | C5 |
| Nucleophilic Substitution | Attack by a nucleophile, typically on electron-deficient carbons, often displacing a leaving group. wikipedia.orgmdpi.com | C2, C4, C6 |
| C-H Activation | Direct conversion of a C-H bond to a C-functional group bond. ijsat.org | Various positions, depending on directing groups and catalysts. |
| Skeletal Editing | Transformation of the pyrimidine ring into a different heterocyclic system. researchgate.netchinesechemsoc.org | Involves the entire core structure. |
Hypothesized Research Value of 2-Butylpyrimidin-5-amine as a Synthetic Intermediate and Building Block
While extensive research exists for the broader class of substituted pyrimidines, this compound represents a specific structure with hypothesized value as a versatile synthetic building block. Its research potential stems from the distinct reactivity of its two functional handles: the 2-butyl group and the 5-amino group, attached to the electronically distinct positions of the pyrimidine core.
The primary amino group at the C5 position is a key site for synthetic elaboration. Amines are nucleophilic and readily undergo a variety of chemical transformations. libretexts.orgchemguide.co.uk This allows for the introduction of diverse molecular fragments through reactions such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. libretexts.org
Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.
Coupling Reactions: Participation in modern cross-coupling reactions to form C-N bonds, linking the pyrimidine to other aromatic or aliphatic systems.
The combination of these features makes this compound a valuable intermediate. For instance, derivatives of the closely related 2-tert-butylpyrimidin-5-amine (B3029244) have been utilized as core moieties in the synthesis of complex piperazine-containing compounds with potential pharmacological activities. researchgate.net The amine group serves as the reactive handle to build out larger molecular structures, while the butyl group anchors the pyrimidine core. researchgate.net Therefore, this compound is hypothesized to be a valuable starting material for creating libraries of novel, complex pyrimidine derivatives for screening in drug discovery and materials science applications.
Table 2: Physicochemical Properties of 2-tert-Butylpyrimidin-5-amine *
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol chemsrc.com |
| Boiling Point | 248.5 ± 13.0 °C at 760 mmHg chemsrc.comsigmaaldrich.com |
| Density | 1.043 ± 0.06 g/cm³ chemsrc.com |
| Flash Point | 127.5 ± 7.0 °C chemsrc.com |
| IUPAC Name | 2-tert-butylpyrimidin-5-amine sigmaaldrich.com |
*Data for the closely related structural analog 2-tert-butylpyrimidin-5-amine is provided as a reference due to limited available data for 2-n-butylpyrimidin-5-amine.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-tert-butylpyrimidin-5-amine |
| Ammonia (B1221849) |
| Cytosine |
| Guanidine (B92328) |
| Piperazine |
| Pyridine (B92270) |
| Pyrimidine |
| Thiamine |
| Thymine |
| Urea |
Direct Synthetic Routes
Direct routes focus on the introduction of the amine functionality onto a pre-formed pyrimidine scaffold. The choice of method often depends on the reactivity of the pyrimidine precursor and the desired complexity of the final molecule.
Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the synthesis of aminopyrimidines. This reaction involves the displacement of a suitable leaving group, typically a halogen, from the pyrimidine ring by an amine nucleophile. The inherent electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, facilitates this reaction.
The synthesis of 5-aminopyrimidines can be achieved by reacting a 5-halogenated pyrimidine with an amine. For the specific synthesis of this compound, a suitable precursor would be 2-butyl-5-halopyrimidine (e.g., 2-butyl-5-bromopyrimidine). The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing character of the pyrimidine ring nitrogens. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final 5-aminopyrimidine (B1217817) product.
This approach is versatile and has been employed for the synthesis of various 2-aminopyrimidine derivatives. For instance, 2-amino-4,6-dichloropyrimidine can be reacted with a variety of amines to selectively substitute the chlorine atoms, demonstrating the utility of this method in building molecular complexity. mdpi.com The reaction is typically carried out in a polar solvent and may require heat and the presence of a base to neutralize the hydrogen halide formed as a byproduct. fishersci.co.uk
| Pyrimidine Substrate | Amine Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Solvent-free, TEA, heat | 6-Chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine | 84 | mdpi.com |
| 2-Amino-4,6-dichloropyrimidine | 3-Methoxyaniline | Solvent-free, TEA, heat | 6-Chloro-N4-(3-methoxyphenyl)pyrimidine-2,4-diamine | 82 | mdpi.com |
| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH (Hydroxide Nucleophile) | Room Temperature | 2,4,6-Trinitrophenol | N/A | libretexts.org |
| 4-Bromonitrobenzene | Methoxide ion | N/A | 4-Nitromethoxybenzene | N/A | libretexts.org |
The efficiency and outcome of SNAr reactions on pyrimidine rings are heavily influenced by the nature of both the leaving group and other substituents present on the ring.
Leaving Group Ability: The typical reactivity order for halide leaving groups in SNAr reactions, often referred to as the "element effect," is F > Cl ≈ Br > I. nih.govresearchgate.netnih.gov This order is attributed to the rate-determining step being the initial nucleophilic attack; the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. nih.govresearchgate.net
Ring Substituents: The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring, particularly at positions ortho or para to the leaving group, can significantly increase the reaction rate. libretexts.orglibretexts.org EWGs stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the reaction. libretexts.org For a 5-halopyrimidine, the ring nitrogens at positions 1 and 3 act as powerful activating groups. Additional substituents, such as a butyl group at the C2 position, can exert a modest electronic influence. Alkyl groups are generally weak electron-donating groups, which might slightly decrease the reactivity compared to an unsubstituted ring, but the overarching activation by the ring nitrogens ensures that the SNAr pathway remains viable.
As an alternative to SNAr, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for forming C-N bonds. wikipedia.orgacsgcipr.org This method is exceptionally powerful, often succeeding where SNAr reactions fail, especially with less reactive aryl or heteroaryl halides and a wide array of amine coupling partners. acsgcipr.org
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.org The reaction proceeds through a catalytic cycle that generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 2-butyl-5-bromopyrimidine), forming a Pd(II) intermediate. youtube.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. youtube.comlibretexts.org
Over the years, several "generations" of catalyst systems have been developed, allowing the reaction to proceed under milder conditions with a broader scope of substrates, including ammonia equivalents for the synthesis of primary arylamines. wikipedia.org
The success of the Buchwald-Hartwig amination is critically dependent on the choice of the ligand coordinated to the palladium center. The ligand stabilizes the palladium species and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. rsc.org
Early catalyst systems utilized chelating phosphine ligands such as BINAP and DPPF. wikipedia.org While effective for certain substrates, these systems often required harsh reaction conditions. The development of sterically hindered, electron-rich mono- and biarylphosphine ligands has revolutionized the field. Ligands such as tBuBrettPhos feature bulky substituents that promote the crucial reductive elimination step and prevent catalyst deactivation, enabling the coupling of challenging substrates like electron-rich or heterocyclic halides. nih.govnih.gov The use of pre-formed palladium precatalysts, which are air-stable and readily activated under reaction conditions, has also simplified the experimental setup and improved reproducibility. nih.gov The choice of base (e.g., sodium tert-butoxide, LHMDS) and solvent (e.g., toluene, THF, dioxane) are also critical parameters that must be optimized for a given substrate combination.
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-imidazole | Aniline | Pd2(dba)3 | tBuBrettPhos (L4) | LHMDS | THF | 95 | nih.gov |
| 4-Bromo-1H-imidazole | Aniline | Pd2(dba)3 | RuPhos (L3) | LHMDS | THF | 88 | nih.gov |
| Aryl Bromide | Primary Alkylamine | Pd(BINAP)2 | BINAP | NaOtBu | Toluene | N/A | |
| Aryl Chloride | Ammonia (aqueous) | [Pd(cinnamyl)Cl]2 | Alaphos | KOH | Toluene/H2O | High | berkeley.edu |
Cyclization Reactions for Pyrimidine Ring Formation
Cyclization reactions are the cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. These methods are valued for their ability to construct the core scaffold of the target molecule in a single key step.
Multi-Component Cyclocondensation Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. tandfonline.com This approach is advantageous for its operational simplicity, reduced waste, and the ability to rapidly generate diverse molecular libraries. thieme-connect.com For the synthesis of pyrimidine derivatives, MCRs typically involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species. tandfonline.comresearchgate.net An iridium-catalyzed multicomponent synthesis has been developed that uses amidines and up to three different alcohols to produce highly substituted pyrimidines. organic-chemistry.orgacs.org This method proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic ring. organic-chemistry.orgacs.org Such a strategy could be adapted for this compound by selecting appropriate alcohol precursors that would ultimately form the butyl and amino-functionalized pyrimidine core.
Biginelli-type Condensations and Analogues
The Biginelli reaction, a classic MCR, traditionally yields 3,4-dihydropyrimidin-2(1H)-ones from the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. wikipedia.org While the original reaction produces dihydropyrimidines, modern variations have expanded its scope to create fully aromatic pyrimidines. mdpi.com These Biginelli-type reactions can be catalyzed by both Brønsted and Lewis acids. wikipedia.org For instance, a one-pot cyclocondensation of curcumin with substituted aldehydes and urea/thiourea demonstrates the versatility of this reaction. mdpi.com To synthesize an aromatic 5-aminopyrimidine derivative, modifications to the standard Biginelli protocol would be necessary, potentially involving a different combination of starting materials or subsequent oxidation of an initially formed dihydropyrimidine intermediate.
Utilizing Amidines and Related Nitrogen Sources
The Pinner pyrimidine synthesis is a fundamental method that involves the condensation of 1,3-dicarbonyl compounds with amidines. slideshare.netmdpi.com This approach is highly versatile for producing a wide range of substituted pyrimidines. slideshare.net To synthesize this compound, valeramidine (pentanamidine) would serve as the source for the 2-butyl group, reacting with a suitable three-carbon fragment carrying the precursor to the 5-amino group. almerja.com
A general and efficient method for synthesizing 2-aminopyrimidines involves the cyclocondensation of alkynones with guanidine. nih.gov Similarly, reacting β-ketoesters or β-aldehydoesters with guanidine hydrochloride is another effective route. rsc.org These reactions highlight the utility of amidines and guanidines as key building blocks that provide the N-C-N fragment of the pyrimidine ring. almerja.comrsc.org A metal-free synthesis of multi-substituted pyrimidines has been reported using amidines and α,β-unsaturated ketones, which proceeds through a tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. rsc.org
Advanced Synthetic Strategies
To address the growing need for sustainable and efficient chemical processes, advanced synthetic strategies have been developed. These methods often lead to shorter reaction times, higher yields, and reduced environmental impact. nih.govpowertechjournal.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. nih.govtandfonline.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including those prepared via Biginelli-type reactions. tandfonline.comnanobioletters.com A one-pot, three-component synthesis of 2-aminopyrimidines has been achieved using microwave irradiation without a solvent, demonstrating the efficiency and environmental benefits of this approach. rsc.org The synthesis of aminopyrimidine derivatives through the condensation of chalcones and guanidine can also be effectively carried out using microwave-assisted heating. nanobioletters.com
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under "neat" conditions, is a key principle of green chemistry that minimizes waste and environmental impact. acs.orgresearchgate.net Various pyrimidine derivatives have been synthesized using one-pot, three-component condensation reactions under solvent-free conditions, often with the aid of a reusable catalyst. tandfonline.com For example, the Biginelli reaction can be performed under solvent-free conditions using a catalyst like poly(4-vinylpyridinium)hydrogen sulfate. mdpi.com Ball milling is another mechanochemical technique that enables solvent-free synthesis, as demonstrated in a one-pot multicomponent synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst. acs.org These methods offer a simple, efficient, and environmentally benign route for the preparation of pyrimidine compounds. tandfonline.comresearchgate.net
Synthetic Routes to this compound and its Analogs
The synthesis of this compound, a substituted pyrimidine amine, can be approached through various strategic methodologies. These routes primarily involve either the construction of the pyrimidine ring from acyclic precursors or the derivatization of a pre-existing pyrimidine core. This article explores key synthetic pathways, focusing on Lewis acid-catalyzed condensations for ring formation and specific derivatization techniques for introducing the butyl and amino functionalities.
Structure
3D Structure
Properties
CAS No. |
1368702-72-0 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-butylpyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
NMBLYFKQOACXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=N1)N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2 Butylpyrimidin 5 Amine
Reactions of the Amino Group
The primary amino group at the C-5 position is a key site for a variety of chemical reactions, including acylation, alkylation, diazotization, and condensation. These transformations are fundamental in modifying the structure and properties of the molecule.
Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles. vedantu.com
Acylation: 2-Butylpyrimidin-5-amine is expected to readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. blogspot.com This reaction, typically carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct (e.g., HCl), results in the formation of the corresponding N-acyl-2-butylpyrimidin-5-amine (an amide). vedantu.comdoubtnut.com The resulting amide is significantly less basic and nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. blogspot.com This deactivation prevents further acylation. libretexts.org
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. wikipedia.org However, direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the product amines are often more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org To achieve selective mono-alkylation, alternative methods such as reductive amination are often preferred. eopcw.com Complete methylation with an excess of an agent like iodomethane (B122720) would lead to the formation of a quaternary ammonium (B1175870) salt, which can be used in elimination reactions. libretexts.org
Table 1: Predicted Acylation and Alkylation Reactions of this compound This table is based on general reactivity patterns of primary amines.
| Reaction Type | Reagent Example | Predicted Product Structure | Product Class |
| Acylation | Acetyl chloride | N-(2-butylpyrimidin-5-yl)acetamide | Amide |
| Alkylation | Methyl iodide | N-methyl-2-butylpyrimidin-5-amine | Secondary Amine |
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization. unacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unacademy.comresearchgate.net The process converts the amino group into a diazonium salt (2-butylpyrimidine-5-diazonium chloride). unacademy.com
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org These subsequent transformations, many of which are known as Sandmeyer reactions, allow for the introduction of a range of substituents onto the pyrimidine (B1678525) ring at the C-5 position.
Table 2: Potential Transformations via Diazotization of this compound This table is based on established reactions of aryl diazonium salts.
| Reagent(s) | Resulting Substituent at C-5 | Reaction Name (if applicable) |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | - |
| H₂O, heat | -OH (Hydroxy) | - |
| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |
| H₃PO₂ | -H (Deamination) | - |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglatech.edu The reaction is reversible and driving it to completion often requires the removal of water as it is formed. wikipedia.org The resulting imine contains a carbon-nitrogen double bond (C=N) where the carbonyl oxygen was.
Reactions of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the substituents on the ring, a butyl group at C-2 and an amino group at C-5, significantly influence its reactivity.
Electrophilic Aromatic Substitution Patterns
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic effects of the existing substituents.
Amino Group (-NH₂ at C-5): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It is a strong ortho-, para-director.
Butyl Group (-C₄H₉ at C-2): This is a weak activating group that donates electron density through an inductive effect.
Ring Nitrogens: These atoms are strongly electron-withdrawing and deactivating towards electrophilic attack.
The potent activating and directing effect of the amino group at C-5 is expected to dominate the regioselectivity of the reaction.
The heading "Regioselectivity at C-5 Position" may be interpreted as the directing influence exerted by the C-5 amino substituent on incoming electrophiles. Electrophilic substitution directly at the C-5 position, which would involve replacing the amino group, is not a typical outcome under standard electrophilic aromatic substitution conditions.
The amino group at C-5 directs incoming electrophiles to the positions ortho and para to itself.
Ortho positions: C-4 and C-6
Para position: C-2
Since the para position (C-2) is already occupied by the butyl group, electrophilic attack is predicted to occur at the ortho positions: C-4 and C-6. The electron-deficient nature of the pyrimidine ring means that harsh reaction conditions might be necessary for substitutions like nitration or halogenation, but the strong activation provided by the amino group should facilitate these reactions more readily than in an unsubstituted pyrimidine.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Influence of -NH₂ at C-5 | Electronic Influence of Ring Nitrogens | Predicted Outcome for Electrophilic Attack |
| C-4 | Activating (Ortho) | Deactivating | Favored |
| C-6 | Activating (Ortho) | Deactivating | Favored |
| C-2 | Activating (Para) - Blocked | Deactivating | Unlikely |
Halogenation and Nitration Studies
Halogenation: The introduction of halogen atoms onto the pyrimidine nucleus is a key transformation for further functionalization. The presence of an activating amino group on the pyrimidine ring facilitates electrophilic substitution reactions like halogenation. For instance, studies on similar aminopyrazines, which also contain an electron-deficient diazine core, have shown that halogenation with N-halosuccinimides (NCS, NBS, NIS) can proceed with good yields. d-nb.info The reaction conditions, including the choice of solvent and the use of microwave assistance, have been found to be crucial for achieving high yields in both mono- and dihalogenation. d-nb.info While specific studies on this compound are not extensively detailed, the general principles of halogenating aminodiazines suggest that direct halogenation at the positions activated by the amino group is feasible.
Nitration: The nitration of pyrimidine rings, particularly those bearing activating groups, is a well-established method for introducing a nitro group. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. smolecule.com However, direct nitration of primary amines can sometimes lead to the formation of nitrate (B79036) salts. researchgate.net To circumvent this, the amino group might first be protected. Alternatively, selective C-nitrosation under neutral conditions followed by oxidation can be a milder route to introduce a nitro group. researchgate.net For aminopyrimidines, the position of nitration is directed by the activating amino group. For instance, the nitration of some azolopyrimidin-7-amines leads to the introduction of a nitro group at the C-6 position. researchgate.net
Nucleophilic Aromatic Substitution on Pyrimidine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. wikipedia.org The electron-deficient nature of the pyrimidine ring makes it a suitable substrate for such reactions. youtube.comthieme-connect.de
Influence of Activating Groups
The rate and regioselectivity of SNAr reactions are heavily influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby accelerating nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups, such as the amino group in this compound, can deactivate the ring towards nucleophilic attack at certain positions while activating others. The amino group at the 5-position can direct nucleophilic attack to the C-4 and C-6 positions. The presence of a good leaving group, such as a halogen, at these positions is generally a prerequisite for a successful SNAr reaction. wikipedia.org
| Nucleophile | Reaction Conditions | Product | Reference |
| Amines | Basic, aqueous | Substituted aminopyrimidines | d-nb.info |
| Thiols | Basic, aqueous | Thioether-substituted pyrimidines | d-nb.info |
| Alkoxides | Basic, aqueous | Ether-substituted pyrimidines | d-nb.info |
Ring Transformations and Rearrangement Mechanisms (e.g., SN(ANRORC) Mechanism)
Under specific conditions, nucleophilic substitution on pyrimidine rings can proceed through complex mechanisms involving ring opening and recyclization. The SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a notable example. wikipedia.orgacs.org This mechanism often occurs in reactions of substituted pyrimidines with strong nucleophiles like metal amides (e.g., sodium amide) in liquid ammonia (B1221849). wikipedia.orgwur.nl
The SN(ANRORC) mechanism is characterized by the initial addition of the nucleophile to an electrophilic carbon of the pyrimidine ring, leading to the formation of a sigma complex. wikipedia.org This is followed by the cleavage of a bond within the ring, resulting in an open-chain intermediate. Subsequent recyclization and expulsion of a leaving group yield the final substituted product. wikipedia.orgacs.org Isotopic labeling studies have been instrumental in confirming this pathway by demonstrating that the nitrogen atom from the nucleophile can be incorporated into the heterocyclic ring of the product. wikipedia.org While direct evidence for the SN(ANRORC) mechanism in this compound is not explicitly documented, the general principles are applicable to substituted pyrimidines, especially those with leaving groups susceptible to this reaction pathway. doi.org
Hydrogenation and Reduction Chemistry
The reduction of the pyrimidine ring offers a route to saturated or partially saturated heterocyclic systems, which are valuable building blocks in medicinal chemistry.
Selective Reduction of the Pyrimidine Ring
The selective reduction of the pyrimidine ring in the presence of other functional groups can be challenging. However, specific reagents and conditions have been developed for this purpose. For instance, 2-aminopyrimidines can be readily reduced to 2-amino-dihydro- or 2-amino-tetrahydropyrimidines using triethylsilane and trifluoroacetic acid. researchgate.net The extent of reduction can be controlled by adjusting the equivalents of the reducing reagents and the reaction temperature. researchgate.net This method has been shown to be effective for a range of substituted 2-aminopyrimidines. researchgate.net
| Reagent System | Product | Key Features | Reference |
| Triethylsilane/Trifluoroacetic Acid | Dihydropyrimidines or Tetrahydropyrimidines | Controllable selectivity based on conditions | researchgate.net |
| Sodium Borohydride | Tetrahydropyrimidines | Used for hydrogenating related systems | researchgate.net |
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a widely employed method for the reduction of aromatic rings. asianpubs.orgnih.gov Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been utilized for the hydrogenation of nitrogen-containing heterocycles. asianpubs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving the desired level of reduction and selectivity.
For pyrimidines, catalytic hydrogenation can lead to the formation of dihydropyrimidines, tetrahydropyrimidines, or fully saturated hexahydropyrimidines. wikipedia.org For example, the asymmetric hydrogenation of 4-substituted pyrimidines using an iridium catalyst has been shown to produce chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity. nih.gov The use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, in an acidic solvent like glacial acetic acid, is a common method for the catalytic hydrogenation of pyridine derivatives to yield piperidines. asianpubs.org This approach could potentially be applied to the reduction of the pyrimidine ring in this compound.
Oxidation Reactions
The oxidation of this compound can occur at several sites, including the amino group, the pyrimidine ring nitrogens, and potentially the butyl side chain. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.
The amino group at the 5-position makes the pyrimidine ring susceptible to oxidation. Studies on related 5-aminopyrimidine (B1217817) derivatives have shown that they can undergo oxidation, which sometimes leads to the formation of colored products. For instance, solutions of 5-aminopyrimidines in dimethyl sulfoxide (B87167) (DMSO) have been observed to develop deep coloration over time, indicating oxidation. nih.gov These initial oxidation products can then participate in further condensation reactions with the starting amine to yield more complex structures like bipyrimidines or pyrimidopteridines. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), have been reported to oxidize 5-aminopyrimidine to the corresponding pyrimidine-5-carboxylic acid.
N-oxidation of the pyrimidine ring is another significant reaction pathway. The pyrimidine nucleus contains two nitrogen atoms that can be oxidized to N-oxides. The regioselectivity of this oxidation is governed by the electronic effects of the substituents on the ring. cdnsciencepub.com Both the 2-butyl group and the 5-amino group are electron-donating, which increases the electron density of the pyrimidine ring and influences which nitrogen atom is preferentially oxidized. In monosubstituted pyrimidines, N-oxidation typically occurs at the nitrogen atom para to a strong electron-donating group. cdnsciencepub.com For this compound, this would suggest that both ring nitrogens are activated towards oxidation. The presence of multiple activating groups can sometimes lead to the formation of di-N-oxides, as has been observed in the oxidation of 5-nitroso-2,4,6-triaminopyrimidine. researchgate.net The choice of peroxyacid, such as peracetic acid or m-chloroperbenzoic acid (mCPBA), can also influence the yield of the resulting N-oxide. cdnsciencepub.com
| Oxidizing Agent | Substrate | Major Product(s) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 5-Aminopyrimidine derivatives | Oxidized and condensed products (e.g., bipyrimidines) | nih.gov |
| Potassium Permanganate (KMnO₄) | 5-Aminopyrimidine | Pyrimidine-5-carboxylic acid | |
| Peroxyacids (e.g., mCPBA) | Substituted Pyrimidines | Pyrimidine N-oxides | cdnsciencepub.com |
Reactivity of the Butyl Moiety
The direct functionalization of the butyl chain, particularly through C-H activation, represents a modern approach to modifying the structure of this compound. rsc.orgethernet.edu.et The position on the alkyl chain most susceptible to reaction is typically the α-carbon (the methylene (B1212753) group adjacent to the pyrimidine ring) due to its "benzylic-like" character.
One notable transformation is the oxidation of this α-methylene group. Research has shown that an aliphatic group directly attached to a heteroaromatic ring can be oxidized. rsc.org For example, a methylene group on a pyrimidine ring has been selectively oxidized to a carbonyl group using DMSO as both the solvent and the oxidant in the presence of a base. rsc.org This suggests that this compound could potentially be converted to 2-(1-oxobutyl)pyrimidin-5-amine or further to 2-carboxypropylpyrimidin-5-amine under appropriate oxidative conditions.
While direct halogenation of the butyl chain is less commonly reported for this specific molecule, general methods for the functionalization of alkyl chains on heterocyclic compounds could be applicable. The synthesis of pyrimidine derivatives with functionalized alkyl chains, such as 1-(4-hydroxybutyl)-5-aminouracil, demonstrates that modifications to the alkyl substituent are feasible. osi.lvresearchgate.net
| Reaction Type | Reagents/Conditions | Potential Product | Reference(s) |
| Oxidation | DMSO, Base | 2-(1-Oxobutyl)pyrimidin-5-amine | rsc.org |
| C-H Activation | Metal Catalysts | Variously functionalized butyl chain | rsc.orgethernet.edu.et |
The butyl group at the 2-position significantly modulates the reactivity of the pyrimidine ring through both steric and electronic effects.
Electronic Influence: The n-butyl group is an alkyl group, which is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack. wikipedia.org While pyrimidines are generally considered electron-deficient heterocycles and thus less reactive towards electrophiles than benzene, the presence of two electron-donating groups (butyl and amino) enhances the ring's nucleophilicity. wikipedia.org Electrophilic substitution on the pyrimidine ring, when it occurs, is favored at the 5-position, which is the least electron-deficient. wikipedia.org However, in this molecule, the 5-position is already substituted. The combined electron-donating effects of the butyl and amino groups will influence the reactivity of the remaining ring carbons (4 and 6) and the ring nitrogens.
Steric Influence: The butyl group exerts a steric hindrance effect, which can influence the regioselectivity of reactions involving the pyrimidine ring. The bulkiness of the butyl group can hinder the approach of reagents to the adjacent positions, namely the N1 nitrogen and the C6 carbon. This steric effect is a critical factor in directing the outcome of reactions. For example, in the alkylation of substituted pyridines, the steric bulk of existing substituents can direct incoming groups to less hindered positions. acs.org A similar principle applies to this compound, where the butyl group may sterically shield the N1 position, potentially favoring reactions at the N3 nitrogen. The size of the alkyl group is a critical determinant of these steric interactions. cdnsciencepub.comrsc.org
| Effect | Description | Impact on Reactivity | Reference(s) |
| Electronic (+I) | Electron-donating inductive effect | Increases electron density of the pyrimidine ring, activating it towards electrophiles. | wikipedia.org |
| Steric | Bulk of the butyl group hinders access to adjacent positions (N1, C6). | Can direct incoming reagents to less sterically crowded positions (e.g., N3). | acs.orgcdnsciencepub.com |
Spectroscopic and Structural Characterization of 2 Butylpyrimidin 5 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 2-butylpyrimidin-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the butyl side chain.
The aromatic region would feature signals for the pyrimidine ring protons. Based on related pyrimidine structures, the two protons on the pyrimidine ring (at positions 4 and 6) would likely appear as singlets or doublets, with their chemical shifts influenced by the electronic effects of the amino and butyl substituents. For instance, in 5-aminopyrimidine (B1217817), the protons at positions 4 and 6 are observed as a singlet at δ 8.54 ppm, while the proton at position 2 appears at δ 8.72 ppm.
The aliphatic region would contain signals corresponding to the butyl group. A triplet for the terminal methyl (CH₃) protons would be expected around δ 0.9 ppm. The internal methylene (B1212753) (CH₂) groups would likely appear as multiplets (sextet or quartet) in the δ 1.3-1.7 ppm range, and the methylene group attached to the pyrimidine ring (α-CH₂) would be a triplet at a more downfield position, likely around δ 2.5-2.8 ppm, due to the deshielding effect of the aromatic ring. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In related aminopyrimidines, these signals are often observed between δ 3.5 and 6.5 ppm. organicchemistrydata.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.4 - 8.6 | s or d |
| Butyl α-CH₂ | ~2.5 - 2.8 | t |
| Butyl β-CH₂ | ~1.6 - 1.8 | m |
| Butyl γ-CH₂ | ~1.3 - 1.5 | m |
| Butyl δ-CH₃ | ~0.9 - 1.0 | t |
| NH₂ | variable (broad) | s |
s = singlet, d = doublet, t = triplet, m = multiplet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The pyrimidine ring carbons would resonate in the downfield region of the spectrum. Based on data for substituted pyrimidines, the carbon atom bearing the butyl group (C-2) would be significantly downfield. The carbons at positions 4 and 6 would also be in the aromatic region, while the carbon bearing the amino group (C-5) would be more shielded.
The butyl group carbons would appear in the aliphatic region. The α-carbon would be the most deshielded of the butyl chain due to its direct attachment to the pyrimidine ring. The chemical shifts of the other butyl carbons would follow a predictable pattern, moving upfield towards the terminal methyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrimidine C-2 | ~160 - 170 |
| Pyrimidine C-4, C-6 | ~150 - 160 |
| Pyrimidine C-5 | ~110 - 125 |
| Butyl α-C | ~35 - 45 |
| Butyl β-C | ~30 - 35 |
| Butyl γ-C | ~20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the butyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the butyl chain and the pyrimidine ring.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the butyl group to the pyrimidine ring by observing a correlation between the α-CH₂ protons of the butyl group and the C-2 carbon of the pyrimidine ring. It would also help to confirm the substitution pattern on the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₃N₃), the calculated exact mass is 151.1109 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high accuracy (typically within 5 ppm).
The fragmentation pattern in the mass spectrum can also provide structural information. For aliphatic amines, a characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is common. libretexts.org In the case of this compound, fragmentation of the butyl group would likely be observed. The loss of a propyl radical (C₃H₇) would lead to a significant fragment ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com
C-H Stretching: The C-H stretching vibrations of the butyl group would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring may be observed around 3000-3100 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Alkyl Group | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Primary Amine | N-H Bend | 1580 - 1650 |
| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported, studies on related pyrimidine derivatives provide insights into the likely solid-state packing and intermolecular interactions. mdpi.comnih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. A key feature of the crystal structure would be the intermolecular hydrogen bonding involving the amino group. The -NH₂ group can act as a hydrogen bond donor, forming N-H···N or N-H···O (if solvent molecules are present) interactions. These hydrogen bonds would likely play a significant role in the formation of one-, two-, or three-dimensional supramolecular networks. nih.gov The pyrimidine ring itself can also participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov The conformation of the flexible butyl group in the solid state would also be determined, providing information on its spatial orientation relative to the pyrimidine ring.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-aminopyrimidine |
| 2-aminopyrimidine |
| 2-hydroxy-5-methoxytritylethylpyrimidine |
| 2,4-dimethoxy-5-methoxytritylethylpyrimidine |
Theoretical and Computational Studies of 2 Butylpyrimidin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost. For 2-butylpyrimidin-5-amine, a DFT study would typically involve geometry optimization, where the molecule's three-dimensional structure corresponding to the lowest energy is determined. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield the electronic energy and the distribution of electrons within the molecule, which are crucial for understanding its stability and reactivity.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational quantum chemical approach. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. While computationally more demanding for the same level of accuracy as DFT for many systems, HF calculations provide a good starting point for more advanced methods and are valuable for determining fundamental properties like orbital energies. A key limitation of the HF method is its neglect of electron correlation, which can be important for accurately describing certain molecular properties.
Analysis of Molecular Orbitals (HOMO-LUMO Energies)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, calculating the HOMO-LUMO energies and visualizing the orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting how a molecule will interact with other molecules, such as in hydrogen bonding or electrophilic and nucleophilic attacks. For this compound, an MEP map would identify the likely sites for protonation and other intermolecular interactions, which is crucial for understanding its chemical behavior.
Thermodynamic Parameters (e.g., Total Energies, Relative Energies, Gibbs Free Energy)
Quantum chemical calculations can be used to compute various thermodynamic properties, such as total energies, relative energies of different conformers, and the Gibbs free energy. The Gibbs free energy is particularly important as it determines the spontaneity of a chemical reaction. For this compound, these calculations could predict its most stable conformation and its thermodynamic stability under different conditions.
Fukui Indices for Reactivity Prediction
There are no published studies detailing the calculation of Fukui indices for this compound. Such an analysis would theoretically involve using Density Functional Theory (DFT) to determine the sites most susceptible to nucleophilic, electrophilic, and radical attack by calculating the changes in electron density upon the addition or removal of an electron. researchgate.netjchemrev.com This would help in predicting how this compound might react in various chemical transformations. For instance, the analysis would identify which of the nitrogen or carbon atoms in the pyrimidine (B1678525) ring or the exocyclic amine group are the most reactive centers. Without specific calculations, any discussion of its reactivity based on Fukui functions would be purely speculative.
Binding Energy Calculations for Molecular Interactions
No specific binding energy calculations for this compound interacting with any biological or chemical target have been reported in the scientific literature. Binding energy calculations are crucial in drug discovery and materials science to quantify the strength of interaction between a ligand, such as this compound, and a receptor or surface. rsc.orgekb.eg These calculations, often employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy perturbations, would provide insight into the stability of any potential complex.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
A search of scientific databases yields no molecular dynamics (MD) simulation studies specifically performed on this compound. MD simulations are used to explore the conformational landscape of a molecule over time and to study its interactions with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations could reveal the flexibility of the butyl chain, the orientation of the amine group, and how it forms hydrogen bonds or other non-covalent interactions, which are critical for its potential biological activity or physical properties.
In Silico Prediction of Chemical Behavior
While general in silico tools can predict some basic properties of molecules, there are no published, in-depth computational studies on the specific chemical behavior of this compound. Such studies would provide a deeper understanding of its electronic structure and reactivity profile.
Correlation of Computational Data with Experimental Observations
Due to the absence of published computational data for this compound, no correlation with experimental observations can be made. The validation of theoretical models by comparing computational predictions with experimental results is a cornerstone of computational chemistry. For example, predicted reaction sites from Fukui indices would ideally be compared with experimentally determined product distributions from chemical reactions. Without both sets of data, such a crucial analysis is not possible.
Mechanistic Investigations of Reactions Involving 2 Butylpyrimidin 5 Amine
Elucidation of Reaction Pathways
One of the key reaction pathways for the formation of aminopyrimidines is the Chichibabin amination. In the case of substituted pyrimidines, the nucleophilic attack of an amide ion can occur at different positions. For instance, in 4-phenylpyrimidine (B189444), the amide ion attacks C-2 and C-6, with the C-2 adduct being kinetically favored and the C-6 adduct being thermodynamically more stable. wur.nl However, for 4-t-butylpyrimidine, a similar isomerization is not observed, highlighting the influence of the substituent on the reaction pathway. wur.nl
Another important mechanistic pathway is the SN(ANRORC) mechanism, which stands for Nucleophilic Substitution via Addition of the Nucleophile, Ring Opening, and Ring Closure. This mechanism has been observed in the amination of certain halogenated pyrimidines. researchgate.netwur.nl For example, the amination of 4-phenylpyrimidine with 15N-labeled potassium amide in liquid ammonia (B1221849) showed that the resulting 2-amino-4-phenylpyrimidine contained the 15N label, indicating the involvement of a ring-opening and ring-closure sequence. wur.nl This pathway is particularly relevant when direct nucleophilic substitution is disfavored. The SN(ANRORC) mechanism is influenced by the nature of the substituent on the pyrimidine (B1678525) ring; for example, 4-t-butylpyrimidine does not undergo this type of ring transformation. wur.nl
The synthesis of N-substituted pyrimidinamines, such as N-butylpyrimidin-2-amine, can be achieved through various methods, including reductive amination and nucleophilic substitution. Reductive amination of pyrimidin-2-amine with butyraldehyde (B50154) using a Pd/NiO catalyst has been shown to produce N-butylpyrimidin-2-amine in high yields. Nucleophilic substitution reactions, on the other hand, are common for preparing various substituted pyrimidines. msu.edu The direct alkylation of amino groups on the pyrimidine ring with alkyl halides is a common method, though it can sometimes lead to polyalkylation. msu.edumsu.edu
Computational chemistry plays a significant role in elucidating these reaction pathways by modeling potential energy surfaces and simulating reaction trajectories. fiveable.mearxiv.org These computational models help in identifying stable intermediates and transition states, providing a more comprehensive understanding that complements experimental findings. fiveable.me
Table 1: Key Reaction Pathways Involving Pyrimidine Derivatives
| Reaction Pathway | Description | Example Substrate | Key Features |
| Chichibabin Amination | Direct amination of azaaromatic compounds using sodium amide or potassium amide. | 4-Phenylpyrimidine | Nucleophilic attack by amide ion at electron-deficient carbon atoms. wur.nl |
| SN(ANRORC) | Nucleophilic substitution involving ring opening and subsequent ring closure. | 4-Phenylpyrimidine | Occurs when direct substitution is difficult; involves an acyclic intermediate. wur.nlresearchgate.net |
| Reductive Amination | Formation of an amine through the reduction of an imine intermediate. | Pyrimidin-2-amine and Butyraldehyde | Catalyzed by transition metals like Pd/NiO. |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile. | Halogenated Pyrimidines | Proceeds through a Meisenheimer complex intermediate. |
| Direct Alkylation | Alkylation of an amine with an alkyl halide. | Primary or secondary aminopyrimidines | Can lead to polyalkylation products. msu.edumsu.edu |
Role of Intermediates in Catalytic Cycles
In transition-metal-catalyzed cross-coupling reactions, which are used to form new carbon-carbon or carbon-heteroatom bonds, various palladium or other metal complexes act as intermediates. A general catalytic cycle for a cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk For instance, in a palladium-catalyzed reaction, the active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. whiterose.ac.uk
In the context of amination reactions, metal-carbene intermediates are significant in reactions catalyzed by dirhodium tetracarboxylates. mt.com These catalysts react with diazo compounds to form transient metal carbenes, which can then participate in various synthetic transformations. mt.com
In photoredox catalysis, the combination of a photocatalyst with a transition metal catalyst can lead to complex catalytic cycles with multiple interacting intermediates. nih.gov For example, in a cobalt-organophotoredox catalyzed allylation, the catalytic cycle involves the reduction of a Co(II) complex to a Co(I) species, which is the active catalyst. nih.gov The reaction progress is often limited by the rate of photoinduced electron transfer, which generates the reductive equivalents necessary to sustain the catalytic cycle. nih.gov Spectroscopic studies can help identify the resting state of the catalyst, which in some cases is a mixture of different oxidation states of the metal. nih.gov
The formation of covalently bonded intermediates is also a key feature of organocatalysis. beilstein-journals.org For example, chiral amines can react with carbonyl compounds to form enamine or iminium ion intermediates, which then participate in asymmetric transformations. beilstein-journals.orgbeilstein-journals.org In the synthesis of chiral homoallylic amines, the reaction of an imine with an allylboronate can be catalyzed by a chiral diol, which forms a transient complex with the boronate reagent to control the stereochemical outcome. beilstein-journals.org
The table below summarizes some of the key types of intermediates and their roles in catalytic cycles relevant to the synthesis and reactions of substituted pyrimidines.
Table 2: Role of Intermediates in Catalytic Cycles
| Intermediate Type | Catalytic System | Role in Catalytic Cycle |
| Pd(II) Complex | Palladium-catalyzed cross-coupling | Formed after oxidative addition of the catalyst to the substrate. whiterose.ac.uk |
| Metal-Carbene | Dirhodium-catalyzed reactions | Transient species that transfers a carbene moiety to a substrate. mt.com |
| Co(I) Species | Cobalt-photoredox catalysis | Active catalytic species that participates in the main bond-forming step. nih.gov |
| Enamine/Iminium Ion | Amine organocatalysis | Covalently bound intermediate that activates the substrate for nucleophilic attack. beilstein-journals.orgbeilstein-journals.org |
| Sigma (σ) Adduct | Chichibabin amination | Intermediate formed by the addition of the nucleophile to the aromatic ring. wur.nl |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding the mechanism of a chemical reaction by providing information about the reaction rate and the factors that influence it. mt.com By determining the rate law, which expresses the reaction rate as a function of the concentrations of the reactants, one can gain insights into the composition of the transition state of the rate-determining step. doubtnut.com
For reactions involving amines, kinetic studies have been performed to understand their reactivity with various electrophiles. For example, the reaction of carbon dioxide with cyclic amines has been studied using stopped-flow techniques to determine the pseudo-first-order rate constants. core.ac.uk These studies have shown that the reaction rate is influenced by the structure of the amine, with polyamines and cyclic amines generally exhibiting higher reaction rates than primary and secondary amines. core.ac.uk The rate of reaction is also affected by the presence of substituents, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. core.ac.uk
In the context of transition-metal catalysis, kinetic studies can help to identify the rate-determining step of the catalytic cycle. nih.gov For instance, in dirhodium(II)-catalyzed C-H functionalization reactions, kinetic investigations have demonstrated that the carbene insertion step is rate-determining. nih.gov Such studies can also reveal the order of the reaction with respect to the catalyst and the reactants. nih.gov
The table below presents hypothetical kinetic data for a reaction involving 2-butylpyrimidin-5-amine, illustrating how the initial rate of reaction might change with varying concentrations of reactants.
Table 3: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
From this hypothetical data, doubling the concentration of this compound while keeping the concentration of Reactant B constant doubles the initial rate, suggesting the reaction is first order with respect to this compound. Changing the concentration of Reactant B has no effect on the initial rate, indicating the reaction is zero order with respect to Reactant B. Therefore, the hypothetical rate law would be: Rate = k[this compound].
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom in a reactant with one of its isotopes (e.g., replacing 1H with 2H (deuterium), or 12C with 13C), researchers can follow the labeled atom's position in the products, thereby elucidating bond-forming and bond-breaking steps. wikipedia.org
A classic example of the use of isotopic labeling in pyrimidine chemistry is the investigation of the SN(ANRORC) mechanism. researchgate.net In the amination of 4-phenylpyrimidine, the use of 15N-labeled potassium amide (K15NH2) was crucial in demonstrating that the amino group in the product, 2-amino-4-phenylpyrimidine, contained the 15N label. wur.nl This finding provided strong evidence for a mechanism involving the opening of the pyrimidine ring to form an acyclic intermediate, followed by ring closure to form the final product. wur.nl
Isotopic labeling can also be used to distinguish between different possible reaction pathways. nih.gov For example, in a reaction where an atom can be abstracted from a solvent molecule, using a deuterated solvent can reveal whether this process is occurring. If the product incorporates deuterium (B1214612), it supports a mechanism involving solvent participation. nih.gov
In biosynthetic studies, stable isotope labeling is used to determine the origin of atoms in complex natural products. beilstein-journals.org By feeding an organism with a precursor molecule labeled with a stable isotope such as 13C or 15N, the incorporation of the label into the final product can be detected by mass spectrometry or NMR spectroscopy, revealing the biosynthetic pathway. boku.ac.at
The following table provides examples of how isotopic labeling can be applied to study reactions of pyrimidine derivatives.
Table 4: Applications of Isotopic Labeling in Pyrimidine Chemistry
| Isotope | Labeled Reactant/Reagent | Purpose of Experiment | Potential Outcome |
| 15N | K15NH2 | To investigate the SN(ANRORC) mechanism in the amination of a halopyrimidine. | Incorporation of 15N into the exocyclic amino group of the product would support the SN(ANRORC) pathway. wur.nl |
| 2H (D) | Deuterated solvent (e.g., D2O) | To probe for proton transfer steps involving the solvent. | Incorporation of deuterium into the product would indicate that a proton from the solvent is involved in the reaction mechanism. wikipedia.org |
| 13C | 13C-labeled pyrimidine precursor | To elucidate the biosynthetic pathway of a pyrimidine-containing natural product. | The position of the 13C label in the final product would reveal how the precursor is incorporated. beilstein-journals.org |
Transition State Analysis
The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The analysis of the transition state is crucial for understanding the kinetics and mechanism of a reaction, as the energy of the transition state (the activation energy) determines the reaction rate.
Computational chemistry methods, such as density functional theory (DFT), are powerful tools for locating and characterizing transition states. youtube.com These calculations can provide the geometry and energy of the transition state, as well as vibrational frequencies that confirm it is a true saddle point on the potential energy surface (one imaginary frequency). youtube.com
For reactions involving this compound, transition state analysis can be used to compare the feasibility of different proposed reaction pathways. The pathway with the lower activation energy will be the kinetically favored one. For example, in the Chichibabin amination, computational studies could be used to calculate the activation energies for nucleophilic attack at different positions on the pyrimidine ring, helping to explain the observed regioselectivity.
In the context of SN2 reactions, the transition state is a crowded species with five groups around the central carbon atom. libretexts.org The steric and electronic properties of the nucleophile, electrophile, and leaving group all influence the stability of the transition state and thus the reaction rate. libretexts.org For a reaction involving this compound as a nucleophile, the bulky butyl group could sterically hinder the approach to the electrophilic center, potentially raising the energy of the transition state.
The table below illustrates how transition state analysis can be used to compare different reaction pathways.
Table 5: Hypothetical Transition State Analysis for Two Competing Pathways
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Key Geometric Feature of Transition State |
| Pathway A: Direct Substitution | 120 | Formation of a new C-N bond with simultaneous breaking of the C-X bond. |
| Pathway B: Addition-Elimination | 95 | Formation of a tetrahedral intermediate (Meisenheimer complex). |
In this hypothetical example, Pathway B has a lower activation energy, suggesting that the addition-elimination mechanism would be the preferred pathway over direct substitution.
Future Research Directions and Unexplored Avenues for 2 Butylpyrimidin 5 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that are often resource-intensive and generate considerable waste. A pivotal direction for future research on 2-butylpyrimidin-5-amine lies in the development of novel and sustainable synthetic methodologies. These approaches should prioritize efficiency, environmental benignity, and atom economy.
Green Chemistry Approaches: The principles of green chemistry offer a robust framework for the future synthesis of this compound. rasayanjournal.co.inbenthamdirect.comnih.gov This includes the use of safer solvents, the reduction of hazardous reagents, and the design of energy-efficient processes. rasayanjournal.co.in Research should focus on employing techniques such as microwave-assisted synthesis and ultrasound irradiation, which have been shown to accelerate reaction times and improve yields for other pyrimidine derivatives. nanobioletters.comresearchgate.netbohrium.com The exploration of solvent-free "grindstone chemistry" techniques could also offer a more environmentally friendly and efficient synthetic route. researchgate.net
One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules in a single step from readily available starting materials. acs.orgacs.orgmdpi.comnih.govresearchgate.net Future synthetic strategies for this compound should aim to develop convergent one-pot processes that minimize intermediate purification steps, thereby reducing solvent consumption and waste generation.
Interactive Table: Comparison of Potential Sustainable Synthetic Methods for this compound.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, improved mass transfer, potential for milder reaction conditions. | Investigation of the effect of ultrasonic frequency and power on the cyclization and amination steps. |
| One-Pot Reactions | Reduced work-up and purification steps, higher overall yield, improved atom economy. | Design of a convergent synthesis combining the formation of the pyrimidine ring and the introduction of the butyl and amine groups in a single step. |
| Catalyst-Free Synthesis | Avoidance of toxic and expensive metal catalysts, simplified purification. | Exploration of reaction conditions that promote the uncatalyzed condensation and cyclization reactions. |
Exploration of New Reactivity Modes and Selective Transformations
The inherent reactivity of the pyrimidine core in this compound presents a rich playground for exploring novel chemical transformations. A key area of future research will be the development of methods for the selective functionalization of the pyrimidine ring, enabling the synthesis of a diverse library of derivatives with tailored properties.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach to modifying molecular scaffolds. researchgate.netresearchgate.netnih.gov For this compound, research into the selective C-H functionalization at the C4 and C6 positions of the pyrimidine ring is a promising avenue. This could involve transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. rsc.org
Selective Amination: The development of novel methods for the selective amination of the pyrimidine ring is another critical research direction. nih.govacs.orgacs.orgresearchgate.net While the target molecule already possesses an amino group at the C5 position, further functionalization or the introduction of different amine functionalities at other positions could lead to compounds with unique electronic and biological properties. Enthalpy-controlled nucleophilic functionalization is a modern approach that could enable site-selective amination. nih.govacs.orgresearchgate.net
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient species and reaction intermediates that govern these processes.
The use of real-time, ultrafast multidimensional NMR spectroscopy could allow for the direct observation and characterization of short-lived intermediates in the synthetic pathways leading to this compound and its derivatives. nih.gov This technique has been successfully applied to monitor the formation of other pyrimidines, revealing previously undetected intermediates. nih.gov Similarly, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be employed to identify and characterize transient species in solution.
Comprehensive Computational Studies for Predictive Design and Reaction Mechanism Validation
In conjunction with experimental studies, comprehensive computational investigations will play a vital role in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and rationalize the observed reactivity. researchgate.netjchemrev.comjchemrev.comacs.orgtandfonline.com
Computational modeling can also be used to predict the electronic and structural properties of novel this compound derivatives, guiding the design of molecules with specific desired characteristics. nih.govrsc.org For instance, Quantitative Structure-Activity Relationship (QSAR) studies, informed by quantum chemical calculations, can help in predicting the potential biological activities of new analogs. nih.gov
Investigation of this compound in Emerging Fields of Chemistry
The unique electronic properties of the aminopyrimidine scaffold suggest that this compound could find applications in emerging fields of chemistry that are driven by novel modes of reactivity.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the use of low-energy photons to drive a wide range of chemical transformations. The electron-rich nature of the aminopyrimidine ring in this compound makes it a potential candidate for involvement in photoredox catalytic cycles, either as a substrate or as a component of a photocatalyst. Future research could explore its ability to engage in single-electron transfer processes, leading to the development of novel synthetic methodologies.
The electrochemical behavior of pyrimidine derivatives has been a subject of interest due to their relevance in biological systems and materials science. researchgate.netmdpi.comumich.edu Investigating the electrochemical properties of this compound could unveil its potential for use in electrosynthesis, where redox reactions are driven by an electric current. This could provide a green and highly controllable method for the synthesis of novel derivatives and for its incorporation into functional materials.
Bioorthogonal Chemistry (excluding biological applications)
The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents a compelling, yet largely unexplored, avenue for the application of this compound. wikipedia.org The unique structural features of this compound, namely the pyrimidine core and the primary amine, offer potential handles for modification and participation in bioorthogonal reactions. Future research could focus on derivatizing this compound to incorporate functionalities that can undergo specific and rapid ligation reactions.
One potential strategy involves the modification of the 5-amino group. This primary amine could be functionalized with a variety of bioorthogonal reporting tags. For instance, it could be acylated with a molecule containing a strained alkyne, such as a cyclooctyne, which could then participate in a strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established copper-free click reaction. escholarship.org Alternatively, the amine could be converted into an azide, which is a key functional group for several bioorthogonal reactions, including the Staudinger ligation and copper-catalyzed or strain-promoted alkyne-azide cycloadditions. wikipedia.org
Another avenue for exploration lies in leveraging the pyrimidine ring itself. While less common, the electronic properties of the pyrimidine ring could potentially be exploited in inverse-electron-demand Diels-Alder (IEDDA) reactions, which are among the fastest bioorthogonal reactions. researchgate.net This would likely require the introduction of specific substituents onto the pyrimidine ring to modulate its reactivity.
The table below outlines potential bioorthogonal reactions that could be explored with appropriately functionalized derivatives of this compound.
| Bioorthogonal Reaction | Required Functional Group on Pyrimidine Derivative | Reactant Partner |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Cyclooctyne | Cyclooctyne or Azide |
| Staudinger Ligation | Azide | Phosphine |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine or other electron-deficient diene | Strained alkene or alkyne |
| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Hydroxylamine or Hydrazine |
It is important to note that these applications are currently theoretical and would require significant synthetic effort to prepare the necessary derivatives of this compound and subsequently validate their reactivity and orthogonality in non-biological chemical systems.
Scaled-Up Synthesis and Process Optimization for Industrial Relevance
The industrial relevance of any chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and scalability of its synthesis. While specific scaled-up synthesis routes for this compound are not documented in publicly available literature, general principles of pyrimidine synthesis can be applied to envision a potential industrial-scale process. google.com
A plausible retrosynthetic analysis suggests that a common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine (B92328) or amidine derivative. For this compound, this could involve the reaction of a suitably substituted three-carbon precursor with pentanimidamide.
Key areas for process optimization to enhance industrial viability would include:
Starting Material Sourcing: The availability and cost of the starting materials are critical. Research into multiple synthetic routes from readily available and inexpensive chemical feedstocks would be a primary focus.
Reaction Condition Optimization: A systematic study of reaction parameters such as solvent, temperature, catalyst, and reaction time would be necessary to maximize yield and minimize reaction time. Design of Experiments (DoE) methodologies could be employed to efficiently explore the parameter space. researchgate.net
Purification and Isolation: Developing a robust and scalable purification method is crucial. This could involve investigating crystallization, extraction, or chromatographic techniques that are amenable to large-scale production while minimizing solvent waste.
Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of less hazardous solvents, minimizing waste generation, and improving atom economy, would be essential for a modern and sustainable industrial process. researchgate.net
Flow Chemistry: The use of continuous flow reactors could offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and easier automation. researchgate.net
The following table summarizes key considerations for the scaled-up synthesis of this compound.
| Process Aspect | Key Considerations for Optimization | Potential Methodologies |
| Synthesis Route | Cost and availability of starting materials, overall yield, number of steps. | Retrosynthetic analysis, exploring alternative disconnections. |
| Reaction Conditions | Temperature, pressure, catalyst selection, solvent choice, reaction kinetics. | Design of Experiments (DoE), high-throughput screening. |
| Product Isolation | Purity requirements, ease of separation, solvent usage. | Crystallization studies, liquid-liquid extraction, preparative chromatography. |
| Sustainability | Waste reduction, use of renewable feedstocks, energy efficiency. | Green solvent selection, catalyst recycling, atom economy calculations. |
| Process Technology | Batch vs. continuous processing, safety at scale. | Implementation of flow chemistry, process safety management (PSM). |
Future research in this area would involve detailed laboratory investigations to establish a viable synthetic route, followed by pilot-scale studies to address the challenges of process scale-up and optimization for eventual industrial production.
Q & A
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Flow Chemistry: Enhances reproducibility and heat transfer for exothermic reactions.
- Catalyst Screening: Test Pd/C or Ni-based catalysts for cost-effective amination.
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
